Methyl-L-rhamnopyranoside
Overview
Description
Methyl-L-rhamnopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Branched Targets : Methyl 2-O-benzyl-α-L-rhamnopyranosyl-(1→3)-2,4-di-O-benzyl-α-L-rhamnopyranoside was used in the synthesis of branched targets in a study focused on the methyl glycosides of tri-, tetra-, and pentasaccharide fragments of the Shigella flexneri serotype 5A O-antigen (Mulard & Ughetto-Monfrin, 2000).
Glycosyl Acceptor in Chair Conformation : Methyl (2′S,3′S)-3,4-O-(2′,3′-dimethoxybutane-2′,3′-diyl)-α-l-rhamnopyranoside served as a glycosyl acceptor with a chair conformation, indicating its significance in structural chemistry (Tsai, Yang, Chen, & Lin, 2008).
Potential Therapeutic Applications : Methyl 4-O-(β-D-Galactopyranosyl)-3-O(β-D-Glucopyranosyluronic Acid)-α-L-Rhamnopyranoside, a novel trisaccharide, was synthesized, showing potential therapeutic applications (Ray, Sarkar, & Roy, 1989).
Protecting Group for Carbohydrate Synthesis : The [β-(trimethylsilyl)ethoxy]methyl (SEM) acetal, a versatile protecting group, enabled the preparation of fully functionalized rhamnose acceptors and donors for glycosylation reactions (Pinto, Buiting, & Reimer, 1990).
Methylation Studies : Methylation of 2,3-O-isopropylidene-L-rhamnose yielded a mixture of methyl 2,3-O-isopropylidene-4-O-methyl-α- and -L-rhamnopyranosides, contributing to pyranose–furanose equilibria studies (Ferguson & Haines, 1969).
Antimicrobial Properties : Methyl 4-O-palmitoyl-α-L-rhamnopyranoside derivatives demonstrated excellent antimicrobial properties against human pathogenic bacteria and fungi, surpassing standard antibiotics (Matin, 2014).
Vaccine Potential : The rhamnolipid from Pseudomonas aeruginosa, having the structure 2-O-α-l-rhamnopyranosyl-α-l-rhamnopyranosyl-, showed potential as a vaccine against bacterial infections (Edwards & Hayashi, 1965).
Esters with Improved Properties : Rhamnopyranoside esters exhibited better stability, polarity, and binding affinity than non-ester rhamnopyranosides, potentially being more potent against fungal pathogens than bacterial organisms (Matin, Islam, Siddika, & Bhattacharjee, 2021).
Safety and Hazards
Safety measures for handling Methyl-L-rhamnopyranoside include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Methyl-L-rhamnopyranoside is a conjugate molecule made via a Fisher glycosylation It has been shown to have pesticidal activities and can be used in the production of pesticides or glycoconjugates . It is also of interest as a vaccine adjuvant, due to its ability to activate the immune system .
Mode of Action
It’s known that the compound’s interaction with its targets leads to the activation of the immune system
Biochemical Pathways
Given its role in activating the immune system , it can be inferred that it may influence pathways related to immune response
Result of Action
This compound has been shown to have pesticidal activities . It is also known to activate the immune system , suggesting that it may have immunostimulatory effects.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its physical state (crystalline or glassy) can affect its molecular motions . In all cases, threefold rotational motion of the methoxyl and methyl groups dominate their proton spin–lattice relaxation processes at low temperatures
Biochemical Analysis
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it can undergo threefold rotational motion, which dominates its proton spin-lattice relaxation processes at low temperatures .
Temporal Effects in Laboratory Settings
In laboratory settings, Methyl-L-rhamnopyranoside exhibits changes in its effects over time. It has been observed that in both crystalline and glassy states, threefold rotational motion of the methoxyl and methyl groups dominate their proton spin-lattice relaxation processes at low temperatures
Transport and Distribution
It is not clear which transporters or binding proteins it interacts with, or how it affects its localization or accumulation
Subcellular Localization
It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Properties
IUPAC Name |
(3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-UISSTJQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628661 | |
Record name | Methyl 6-deoxy-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63864-94-8 | |
Record name | Methyl 6-deoxy-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl-L-rhamnopyranoside in organic synthesis?
A1: this compound serves as a valuable building block in synthesizing complex carbohydrates and glycosides. Its defined stereochemistry and the availability of the C-2 hydroxy group for further modifications make it a suitable glycosyl acceptor. [] For instance, in a study, this compound was derivatized to create a specific glycosyl acceptor, Methyl (2′S,3′S)-3,4-O-(2′,3′-dimethoxybutane-2′,3′-diyl)-α-l-rhamnopyranoside, for use in carbohydrate synthesis. []
Q2: How does NMR spectroscopy contribute to understanding this compound derivatives?
A2: NMR spectroscopy, particularly 2D NMR techniques like NOESY, plays a crucial role in elucidating the structure of this compound derivatives. These techniques provide valuable information about the connectivity, stereochemistry, and conformation of the molecule. [, ] For example, researchers employed NMR spectroscopy to determine the absolute stereostructures of Aurisides A and B, two novel cytotoxic macrolide glycosides isolated from the sea hare Dolabella auricularia. These compounds contain a 2,4-di-O-methyl-L-rhamnopyranoside moiety, and their structural characterization was significantly aided by NMR analysis. [] Similarly, NMR spectroscopy was instrumental in determining the conformation and configuration of various acyl-glycosides, including p-cumaroyl-L-rhamnoses. []
Q3: What makes this compound a relevant molecule in natural product chemistry?
A3: this compound is a significant component of various naturally occurring glycosides. Aurisides A and B, isolated from the sea hare Dolabella auricularia, exemplify this. These compounds exhibited cytotoxic activity against HeLa S(3) cells, highlighting the potential pharmacological relevance of L-rhamnose-containing natural products. [] Understanding the structure and function of such compounds can pave the way for developing novel therapeutic agents.
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